(3-Chloro-1-adamantyl)methanesulfonyl chloride
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Overview
Description
(3-Chloro-1-adamantyl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-adamantyl)methanesulfonyl chloride typically involves the reaction of 3-chloro-1-adamantylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction proceeds as follows:
3-Chloro-1-adamantylmethanol+Methanesulfonyl chloride→(3-Chloro-1-adamantyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-adamantyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Elimination reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Alkenes: Formed by elimination reactions.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
(3-Chloro-1-adamantyl)methanesulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-1-adamantyl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce the sulfonyl group into target molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the adamantyl group.
Tosyl chloride: Another sulfonyl chloride commonly used in organic synthesis, with a toluene group instead of the adamantyl group.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
(3-Chloro-1-adamantyl)methanesulfonyl chloride is unique due to the presence of the adamantyl group, which imparts increased stability and rigidity to the molecule. This structural feature can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
(3-chloro-1-adamantyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2O2S/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-16(13,14)15/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQUKJKJCAXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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